Cas no 842971-33-9 (2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide)

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a 3-ethyl-2-oxo-2,3-dihydro-benzooxazole scaffold. This structure imparts reactivity suitable for further functionalization, particularly in pharmaceutical and agrochemical synthesis. The chloroacetyl group enables nucleophilic substitution reactions, while the benzooxazolone core contributes to potential biological activity. Its well-defined molecular architecture ensures consistent performance in derivatization processes. The compound is typically utilized as an intermediate in the development of bioactive molecules, offering precise control over synthetic pathways. High purity and stability under controlled conditions make it a reliable choice for research and industrial applications requiring tailored electrophilic reagents.
2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide structure
842971-33-9 structure
Product Name:2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide
CAS No:842971-33-9
MF:C11H11ClN2O3
MW:254.66964173317
CID:3081357
PubChem ID:3159246
Update Time:2025-06-23

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide
    • Q27183364
    • 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide
    • SR-01000368590-1
    • CHEMBL1441056
    • 2-chloro-N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)acetamide
    • SMR000290662
    • CHEBI:105612
    • SR-01000368590
    • HMS2692N24
    • 842971-33-9
    • MLS000718394
    • AKOS000302970
    • MDL: MFCD06589816
    • Inchi: 1S/C11H11ClN2O3/c1-2-14-8-4-3-7(13-10(15)6-12)5-9(8)17-11(14)16/h3-5H,2,6H2,1H3,(H,13,15)
    • InChI Key: MOXIZUOIEDHYCB-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC2=C(C=1)OC(N2CC)=O)=O

Computed Properties

  • Exact Mass: 254.0458199Da
  • Monoisotopic Mass: 254.0458199Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.6Ų

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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842971-33-9 95%+
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide

Compound CAS No: 842971-33-9 and Its Application in Modern Pharmaceutical Research

The compound with CAS No: 842971-33-9, known as 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide, has recently garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzooxazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The integration of a chloro group and an acetamide moiety in its structure further enhances its chemical versatility and pharmacological potential.

Recent studies have highlighted the importance of benzooxazole derivatives in drug discovery, particularly in the development of novel anticancer agents. The benzooxazole ring system is known for its ability to interact with various biological targets, such as protein kinases and transcription factors, which are often overexpressed in cancer cells. The substitution pattern of this compound, with a chloro group at position 2 and an ethyl group at position 3, plays a crucial role in modulating its bioactivity. This substitution pattern not only enhances the compound's solubility but also improves its ability to penetrate cellular membranes, making it a promising candidate for targeted drug delivery.

The synthesis of 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for preclinical studies. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, reducing reaction times, and minimizing byproduct formation.

In terms of biological activity, this compound has demonstrated significant inhibitory effects on several cancer cell lines, particularly those resistant to conventional chemotherapy drugs. Preclinical studies have shown that it induces apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. Moreover, the compound exhibits selective cytotoxicity, meaning it preferentially affects cancer cells while sparing normal cells, which is a critical attribute for any potential anticancer agent.

Another area of interest for this compound is its potential application in treating inflammatory diseases. The acetamide moiety within its structure contributes to its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for developing new therapies for conditions like rheumatoid arthritis and inflammatory bowel disease.

The structural flexibility of CAS No: 842971-33-9 also allows for further chemical modifications to enhance its pharmacokinetic properties. For instance, researchers are exploring the addition of hydrophilic groups to improve its solubility and bioavailability. Such modifications could significantly impact its therapeutic efficacy and pave the way for clinical trials.

In conclusion, CAS No: 842971-33-9, or 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide, represents a cutting-edge advancement in pharmaceutical chemistry. Its unique structure, combined with its diverse biological activities, positions it as a valuable tool in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs in oncology and inflammation management.

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